molecular formula C15H16FN3OS B2883454 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 392243-58-2

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2883454
CAS No.: 392243-58-2
M. Wt: 305.37
InChI Key: WNOLQDNADJRRTG-UHFFFAOYSA-N
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Description

N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic small molecule based on the 1,3,4-thiadiazole scaffold, a five-membered aromatic ring known for its significant potential in medicinal chemistry research . The compound features a 1,3,4-thiadiazole core disubstituted at the 2-position with a cyclohexanecarboxamide group and at the 5-position with a 4-fluorophenyl ring. This structure incorporates key pharmacophoric elements, including the electron-withdrawing fluorophenyl group and the lipophilic cyclohexane moiety, which are designed to optimize interactions with biological targets . The mesoionic nature of the 1,3,4-thiadiazole ring contributes to good cell permeability, allowing these compounds to cross cellular membranes efficiently and interact strongly with biomolecules . The primary research application of this compound is in the field of oncology, particularly in the discovery and development of new antitumor agents. The 1,3,4-thiadiazole nucleus is a prominent pharmacophore in anticancer agent synthesis, with demonstrated efficacy against various cancer cell lines . Related 5-aryl-1,3,4-thiadiazole derivatives have shown potent, selective cytotoxicity against human cancer cells, such as breast cancer MCF-7 and liver cancer HepG2 cell lines, by inducing apoptotic cell death through mechanisms like cell cycle arrest at the S and G2/M phases and significant increases in the Bax/Bcl-2 ratio and caspase 9 levels . The incorporation of the 4-fluorophenyl group is a common strategy in drug design, as the fluorine atom can enhance metabolic stability, influence electronic properties, and improve bioavailability . Researchers value this compound for its potential to serve as a key intermediate or final product in structure-activity relationship (SAR) studies aimed at developing more potent and selective kinase inhibitors or other targeted cancer therapies. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. All handling and experimental procedures must be conducted by trained laboratory personnel in accordance with established safety protocols.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3OS/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOLQDNADJRRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

  • Formation of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine: This intermediate can be synthesized by reacting 4-fluorobenzonitrile with thiosemicarbazide under acidic conditions.

  • Cyclohexanecarboxamide Coupling: The amine group of the thiadiazole intermediate is then coupled with cyclohexanecarboxylic acid chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. Process optimization techniques, such as controlling reaction temperature, pressure, and solvent choice, are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.

  • Reduction: The thiadiazole ring can be reduced to form thiosemicarbazide derivatives.

  • Substitution: The cyclohexanecarboxamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base such as triethylamine (TEA).

Major Products Formed:

  • Oxidation Products: Fluorobenzene derivatives.

  • Reduction Products: Thiosemicarbazide derivatives.

  • Substitution Products: Amides, esters, and other substituted cyclohexanecarboxamide derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Oxadiazole vs. Thiadiazole Derivatives

Replacing the sulfur atom in the thiadiazole ring with oxygen yields oxadiazole analogs. For instance, 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide () shares the cyclohexanecarboxamide group but differs in the heteroatom (O vs. S) and substituents (4-chloro-2-phenoxyphenyl vs. 4-fluorophenyl). Such substitutions alter electronic density, affecting binding affinity and stability. Oxadiazoles generally exhibit higher polarity compared to thiadiazoles, which may influence solubility and bioavailability .

Substituent Effects on Thiadiazole Derivatives

Compounds like 4-(4-Chlorophenyl)-5-(4,4-dimethyl-2,6-dioxocyclohexylidene)-N-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide () highlight the impact of substituents. The 4-chlorophenyl group enhances electron-withdrawing effects, while the dimethyl-dioxocyclohexylidene moiety introduces steric bulk.

Table 1: Structural and Physical Properties of Selected Thiadiazole/Oxadiazole Derivatives

Compound Name Core Structure Substituents Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound Thiadiazole 4-Fluorophenyl, Cyclohexanecarboxamide N/A N/A
5-(4-Chloro-2-Phenoxyphenyl)-Oxadiazole-2-carboxamide Oxadiazole 4-Chloro-2-phenoxyphenyl N/A 1680 (C=O), 1660 (C=O)
4-(4-Chlorophenyl)-Thiadiazole-2-carboxamide Thiadiazole 4-Chlorophenyl, Dioxocyclohexylidene 254–256 3382 (NH), 1680 (C=O)

Commercial Thiadiazole-Based Herbicides

Flufenacet (FOE 5043)

Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide; ) shares the 1,3,4-thiadiazole core but differs in substituents: a trifluoromethyl group at position 5 and an acetamide side chain. The trifluoromethyl group enhances lipophilicity and herbicidal activity, while the acetamide chain improves systemic transport. Comparatively, the target compound’s cyclohexanecarboxamide may reduce mobility but increase target-site binding due to conformational rigidity .

Tebuthiuron

Urea derivatives often exhibit broader soil persistence, whereas carboxamides like the target compound may degrade faster, reducing environmental residue .

Table 2: Functional Group Impact on Herbicidal Activity

Compound Thiadiazole Substituent Side Chain Key Properties
Target Compound 4-Fluorophenyl Cyclohexanecarboxamide Potential for selective binding, moderate lipophilicity
Flufenacet Trifluoromethyl Acetamide High lipophilicity, systemic action
Tebuthiuron tert-Butyl Dimethylurea Soil persistence, broad-spectrum

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is C15H16FN3OSC_{15}H_{16}FN_3OS. The compound features a cyclohexanecarboxamide moiety linked to a thiadiazole ring substituted with a fluorophenyl group. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring, followed by acylation to introduce the cyclohexanecarboxamide group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It interacts with specific molecular targets such as enzymes involved in cell signaling pathways .
  • Case Study : A study evaluated the anticancer activity of similar thiadiazole compounds against colon and breast cancer cell lines. The results indicated that modifications in the structure significantly influenced the potency of these compounds. For example, a derivative with a piperazine moiety exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, suggesting that structural variations can enhance biological activity .

Antifungal Activity

Thiadiazole derivatives have also demonstrated antifungal properties. Research indicates that compounds within this class can inhibit the growth of various fungal pathogens. The mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways essential for fungal survival.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer Activity (IC50 µg/mL)Antifungal ActivityMechanism of Action
This compoundTBDYesEnzyme inhibition
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-piperazine2.32ModerateApoptosis induction
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-benzamide10.10YesCell cycle disruption

Spectral Analysis

Spectroscopic techniques such as NMR and IR have confirmed the structural integrity of synthesized compounds. For instance, the disappearance of characteristic absorption bands in IR spectra indicates successful formation of new functional groups during synthesis .

Future Directions

The ongoing research into thiadiazole derivatives suggests promising avenues for drug development targeting cancer and fungal infections. Further studies are needed to elucidate the precise mechanisms by which these compounds exert their biological effects and to optimize their structures for enhanced efficacy.

Q & A

Q. Table 1. SAR Trends for Key Derivatives

DerivativeModificationIC₅₀ (µM, MCF-7)COX-2 Inhibition (%)
Parent CompoundNone12.5 ± 1.265 ± 4
4-NO₂-fluorophenyl analogElectron-withdrawing8.3 ± 0.978 ± 3
4-OCH₃-fluorophenyl analogElectron-donating18.7 ± 2.152 ± 5
Biphenyl-thiadiazole hybridExtended π-system5.1 ± 0.789 ± 2
Source: Adapted from

Q. How to address discrepancies in spectral data during structural characterization?

  • Methodological Answer :
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) and adjust reaction stoichiometry .
  • Dynamic NMR : Resolve overlapping signals (e.g., cyclohexane chair conformers) by variable-temperature NMR .
  • Isotopic Patterns : Validate molecular ions using isotopic abundance matching (e.g., ³⁵S vs. ³⁷S in thiadiazole) .

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